

Cbl-b-IN-11: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Cbl-b-IN-11

Cat. No.: B12378479

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Cbl-b-IN-11**, a potent inhibitor of the E3 ubiquitin ligases Cbl-b and c-Cbl. This document details its chemical properties, mechanism of action, relevant signaling pathways, and the experimental protocols for its characterization.

Core Properties of Cbl-b-IN-11

Cbl-b-IN-11 is a small molecule inhibitor targeting Casitas B-lineage lymphoma-b (Cbl-b) and c-Cbl.

Property	Value
CAS Number	2815225-15-9[1][2]
Molecular Formula	C31H35F5N6O[2]
Molecular Weight	602.64 g/mol [2]
IC50 (Cbl-b)	6.4 nM[1][2]
IC50 (c-Cbl)	6.1 nM[1][2]

Mechanism of Action and Signaling Pathways

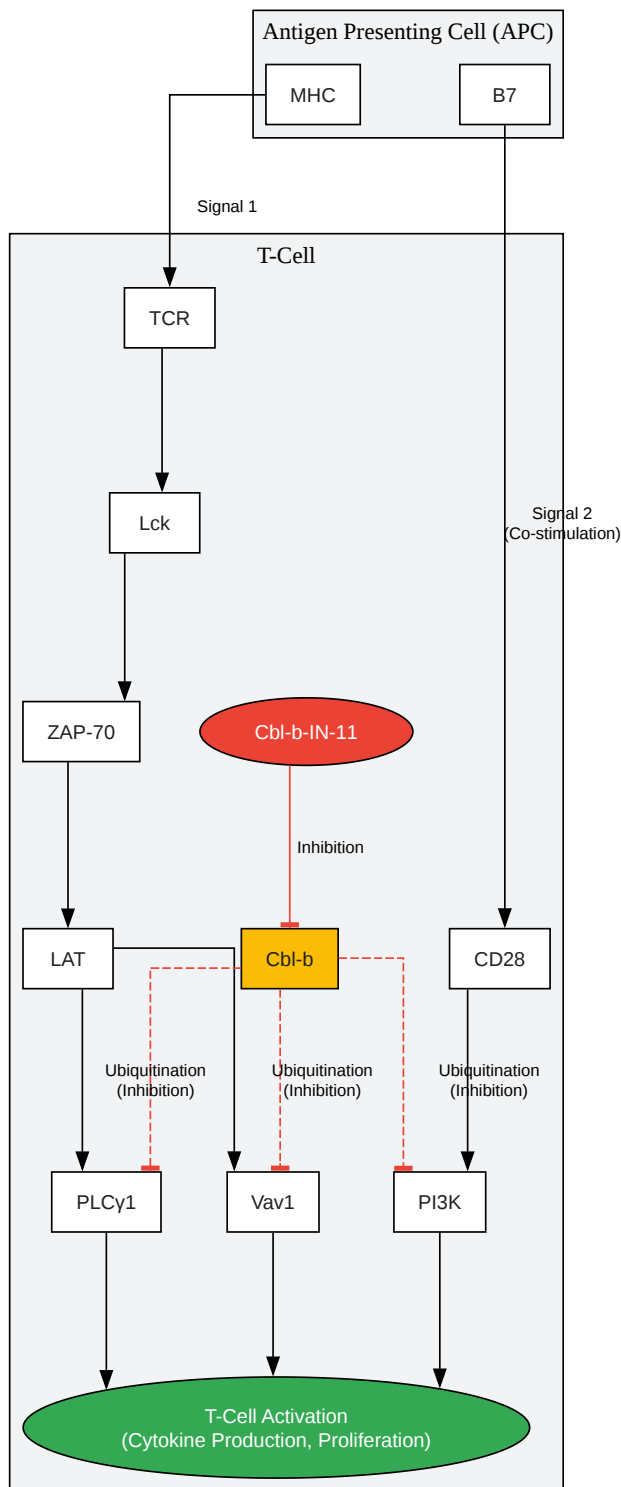
Cbl-b and its homolog c-Cbl are RING finger E3 ubiquitin ligases that play a crucial role as negative regulators of immune responses, particularly in T-cell activation.[3][4][5] They act as a

critical checkpoint in maintaining immune homeostasis by ubiquitinating key signaling proteins, targeting them for degradation, and thus dampening the immune response.[6][7]

The inhibition of Cbl-b by **Cbl-b-IN-11** is expected to block this negative regulatory function. By preventing the ubiquitination of downstream targets, **Cbl-b-IN-11** can lower the activation threshold of T-cells, leading to enhanced anti-tumor immunity.[4][8][9] This makes Cbl-b an attractive target for cancer immunotherapy.[7][10]

Cbl-b Negative Regulatory Signaling Pathway in T-Cells

The following diagram illustrates the central role of Cbl-b in T-cell activation and the proposed point of intervention for **Cbl-b-IN-11**.



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Caption: Cbl-b signaling pathway in T-cell activation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Cbl-b inhibitors like **Cbl-b-IN-11**. These protocols are synthesized from publicly available data for similar compounds and general practices in the field.

Biochemical Assays

1. Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cbl-b Inhibition

This assay is used to quantify the inhibitory effect of a compound on the enzymatic activity of Cbl-b.[\[11\]](#)

- Materials:
 - GST-Cbl-b, Flag-SRC, His-Ubch5b, Flag-UBE1 (E1), Biotinylated-Ubiquitin, ATP.
 - Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, 0.1% Tween-20, pH 7.4.
 - HTRF Detection Reagents: Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin.
- Procedure:
 - Serially dilute **Cbl-b-IN-11** in the assay buffer in a 384-well plate.
 - Prepare a reaction mixture containing GST-Cbl-b, Flag-SRC, His-Ubch5b, Flag-UBE1, and ATP in the assay buffer.
 - Add the reaction mixture to the wells containing the diluted inhibitor.
 - Initiate the ubiquitination reaction by adding biotinylated-ubiquitin.
 - Incubate the plate at 37°C for 1-2 hours.
 - Stop the reaction by adding the HTRF detection reagents.
 - Incubate for 1 hour at room temperature to allow for signal development.

- Read the plate on an HTRF-compatible reader and calculate IC50 values.

2. Surface Plasmon Resonance (SPR) Assay for Binding Affinity

SPR is employed to measure the binding kinetics and affinity of the inhibitor to Cbl-b.

- Materials:

- Purified Cbl-b protein.
- SPR sensor chip (e.g., CM5).
- Amine coupling kit (EDC, NHS, ethanolamine).
- Running Buffer: HBS-EP+ (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).

- Procedure:

- Immobilize Cbl-b onto the sensor chip surface via amine coupling.
- Prepare a serial dilution of **Cbl-b-IN-11** in the running buffer.
- Inject the different concentrations of the inhibitor over the immobilized Cbl-b surface.
- Monitor the association and dissociation phases in real-time.
- Regenerate the sensor surface between injections using a suitable regeneration solution.
- Analyze the sensorgrams to determine the association rate (k_a), dissociation rate (k_d), and the equilibrium dissociation constant (K_D).

Cellular Assays

1. Jurkat T-Cell Activation Assay (IL-2 Secretion)

This assay assesses the ability of the inhibitor to enhance T-cell activation by measuring the secretion of Interleukin-2 (IL-2).

- Materials:
 - Jurkat T-cells.
 - RPMI-1640 medium supplemented with 10% FBS.
 - Anti-CD3 and anti-CD28 antibodies.
 - IL-2 ELISA kit.
- Procedure:
 - Plate Jurkat T-cells in a 96-well plate.
 - Pre-treat the cells with a serial dilution of **Cbl-b-IN-11** for 1-2 hours.
 - Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
 - Incubate for 24-48 hours at 37°C in a CO2 incubator.
 - Collect the cell culture supernatant.
 - Quantify the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
 - Calculate EC50 values for IL-2 secretion.

2. Primary Human PBMC Assay

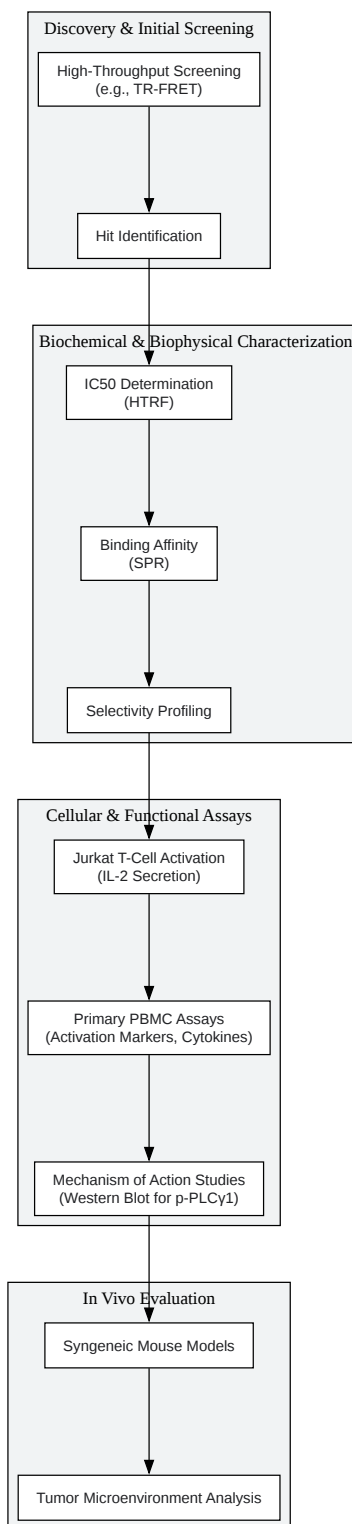
This assay confirms the activity of the inhibitor in a more physiologically relevant primary cell system.

- Materials:
 - Human Peripheral Blood Mononuclear Cells (PBMCs).
 - RPMI-1640 medium supplemented with 10% human serum.
 - Anti-CD3 and anti-CD28 antibodies.

- Flow cytometry antibodies for T-cell activation markers (e.g., CD69, CD25).
- Cytokine detection assay (e.g., Luminex, CBA).
- Procedure:
 - Isolate PBMCs from healthy donor blood.
 - Plate the PBMCs in a 96-well plate.
 - Treat the cells with **Cbl-b-IN-11** at various concentrations.
 - Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
 - After 48-72 hours, harvest the cells and supernatant.
 - Analyze the expression of activation markers on T-cells (CD4+ and CD8+) by flow cytometry.
 - Measure the levels of various cytokines (e.g., IFN- γ , TNF- α) in the supernatant.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a Cbl-b inhibitor.



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Caption: Workflow for Cbl-b inhibitor characterization.

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